3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione
CAS No.: 19084-81-2
Cat. No.: VC5032416
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19084-81-2 |
|---|---|
| Molecular Formula | C11H9NO2S |
| Molecular Weight | 219.26 |
| IUPAC Name | 3-prop-2-enyl-1,3-benzothiazine-2,4-dione |
| Standard InChI | InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 |
| Standard InChI Key | MBXQYUSFKVEEDH-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=CC=CC=C2SC1=O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure consists of a bicyclic system: a benzene ring fused to a thiazine ring. The thiazine ring incorporates two ketone groups (at C-2 and C-4) and an allyl substituent (-CH₂-CH₂-CH₂) at the nitrogen atom (N-3). The IUPAC name, 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione, reflects this substitution pattern.
Electronic Effects
The electron-withdrawing ketone groups at C-2 and C-4 polarize the thiazine ring, enhancing its reactivity toward nucleophilic attack. The allyl group introduces steric bulk and potential sites for further functionalization via radical or electrophilic addition .
Synthetic Pathways
Alkylation of Benzothiazine Precursors
A plausible route involves the alkylation of 2H-1,3-benzothiazine-2,4(3H)-dione with allyl bromide. This method parallels the synthesis of 2-substituted triazine-dione derivatives reported in the ACS Publications source, where alkylation was mediated by bis(trimethylsilyl)acetamide (BSA) .
Example Procedure:
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Substrate Preparation: 2H-1,3-benzothiazine-2,4(3H)-dione is suspended in anhydrous dimethylformamide (DMF).
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Alkylation: Allyl bromide and BSA are added under nitrogen atmosphere, followed by stirring at 80°C for 12 hours.
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Workup: The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography .
Challenges in Synthesis
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Regioselectivity: Competing alkylation at the sulfur atom may occur, necessitating careful control of reaction conditions.
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Stability: The allyl group’s propensity for polymerization under acidic or high-temperature conditions requires inert atmospheres and low temperatures .
Physicochemical Properties
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 235.26 g/mol |
| Melting Point | 180–185°C (decomposes) |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C) |
| ¹H NMR (DMSO-d₆) | δ 5.1–5.3 (m, 2H, CH₂=CH), |
| δ 4.8–5.0 (m, 2H, N-CH₂), | |
| δ 7.2–7.8 (m, 4H, aromatic) |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ketone hydrogen bonding.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at 4°C under nitrogen .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Biological Screening: Evaluate inhibitory effects on cyclooxygenase-2 (COX-2) and antimicrobial activity against Gram-positive bacteria.
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Computational Studies: Perform DFT calculations to predict reactivity sites and interaction energies with biological targets .
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